molecular formula C17H13N5O4S B12363543 Alp-IN-1

Alp-IN-1

Cat. No.: B12363543
M. Wt: 383.4 g/mol
InChI Key: QIIQALLYIKETKC-ZSMYITJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a member of the alkaline phosphatase family, which are enzymes that catalyze the hydrolysis of organic phosphate esters in an alkaline environment . These enzymes are found in various tissues and play crucial roles in numerous biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alp-IN-1 typically involves the use of specific reagents and conditions to ensure the correct formation of the compound. One common method involves the use of 4-nitrophenylphosphate as a substrate, which is hydrolyzed by alkaline phosphatase to produce 4-nitrophenoxide and phosphate . The reaction is carried out in an alkaline pH environment, often using a buffer system to maintain the optimal pH.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This often requires the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial production.

Properties

Molecular Formula

C17H13N5O4S

Molecular Weight

383.4 g/mol

IUPAC Name

4-[[4-hydroxy-3-[(E)-(5-oxo-2-sulfanylideneimidazolidin-1-yl)iminomethyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C17H13N5O4S/c23-14-6-5-13(21-20-12-3-1-10(2-4-12)16(25)26)7-11(14)8-19-22-15(24)9-18-17(22)27/h1-8,23H,9H2,(H,18,27)(H,25,26)/b19-8+,21-20?

InChI Key

QIIQALLYIKETKC-ZSMYITJMSA-N

Isomeric SMILES

C1C(=O)N(C(=S)N1)/N=C/C2=C(C=CC(=C2)N=NC3=CC=C(C=C3)C(=O)O)O

Canonical SMILES

C1C(=O)N(C(=S)N1)N=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.